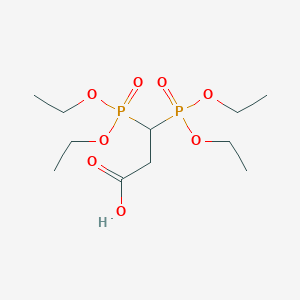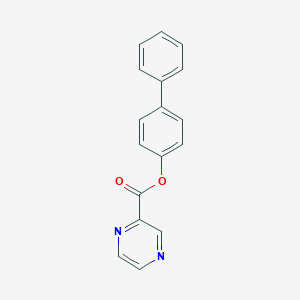
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, also known as BPPE, is a chemical compound that has attracted significant attention in recent years due to its potential applications in various fields of science. BPPE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 298.36 g/mol.
作用機序
The mechanism of action of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation and survival.
生化学的および生理学的効果
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation and survival. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has several advantages for lab experiments, including its high thermal stability, good charge-transporting properties, and potential anti-inflammatory and anti-cancer properties. However, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester also has some limitations, including its relatively low yield using current synthesis methods and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, including the development of more efficient synthesis methods, the investigation of its potential applications in organic electronics and photovoltaics, and the further investigation of its anti-inflammatory and anti-cancer properties. Additionally, the development of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester derivatives with improved solubility and bioavailability may lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
合成法
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can be synthesized using various methods, including the reaction of pyrazinecarboxylic acid with 4-bromobiphenyl in the presence of a base such as potassium carbonate. Another method involves the reaction of pyrazinecarboxylic acid with 4-chlorobiphenyl in the presence of a palladium catalyst and a base such as triethylamine. The yield of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester using these methods is typically around 60-70%.
科学的研究の応用
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied extensively for its potential applications in various fields of science, including organic electronics, photovoltaics, and biomedical research. In organic electronics, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge-transporting properties. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been investigated as a potential material for photovoltaic devices due to its high electron affinity and low bandgap energy.
In biomedical research, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and asthma. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
CAS番号 |
132172-95-3 |
|---|---|
製品名 |
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester |
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC名 |
(4-phenylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChIキー |
DZGWFELKBYEJSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
その他のCAS番号 |
132172-95-3 |
同義語 |
4-Biphenylyl pyrazinoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
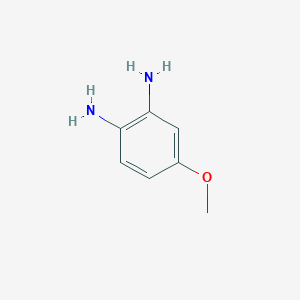
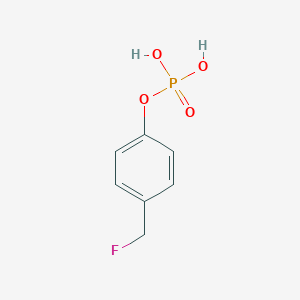
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
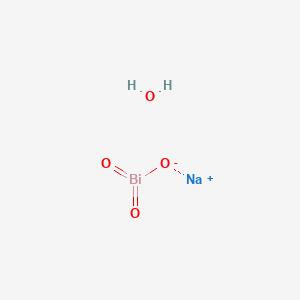


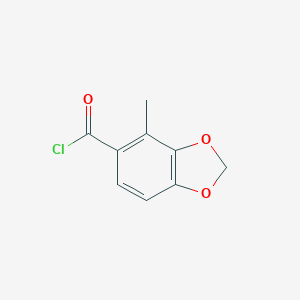
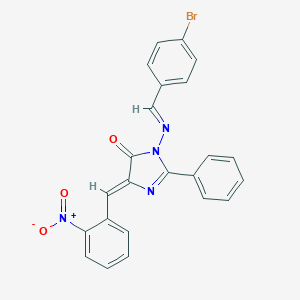
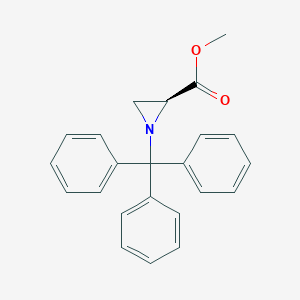
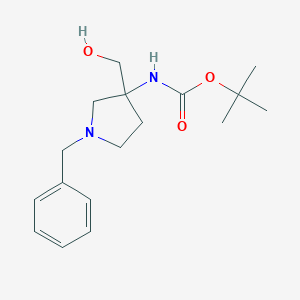
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
